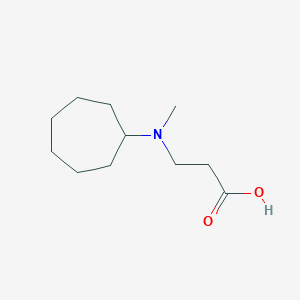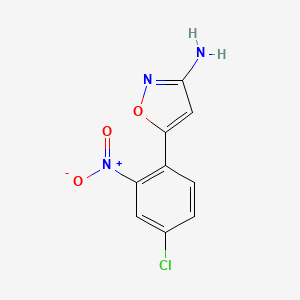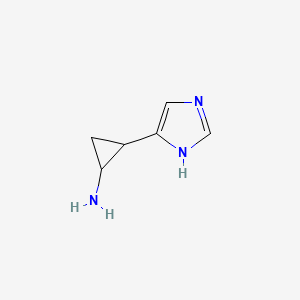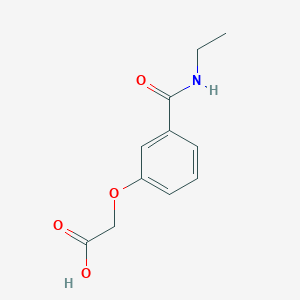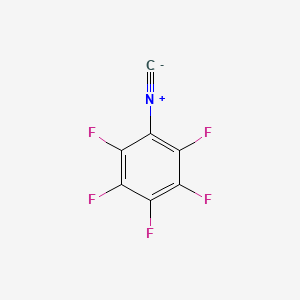
1,2,3,4,5-Pentafluoro-6-isocyanobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5-Pentafluoro-6-isocyanobenzene is a fluorinated aromatic compound with the molecular formula C7F5N It is characterized by the presence of five fluorine atoms and an isocyanate group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentafluoro-6-isocyanobenzene can be synthesized through several methods. One common approach involves the reaction of pentafluorobenzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired isocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, with considerations for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5-Pentafluoro-6-isocyanobenzene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Substitution Reactions: Reagents such as alkyl halides or aryl halides can be used under conditions that promote nucleophilic aromatic substitution.
Addition Reactions: Nucleophiles like primary amines or alcohols can react with the isocyanate group under mild conditions to form ureas or carbamates.
Major Products Formed
Substitution Reactions: Products include various substituted pentafluorobenzenes.
Addition Reactions: Products include ureas and carbamates, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,2,3,4,5-Pentafluoro-6-isocyanobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Employed in the labeling of biomolecules for studies involving fluorine-19 nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-isocyanobenzene involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to form new compounds. The fluorine atoms on the benzene ring also influence the compound’s reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Pentafluorophenyl isothiocyanate: Similar structure but with an isothiocyanate group instead of an isocyanate group.
Pentafluoroiodobenzene: Similar structure but with an iodine atom instead of an isocyanate group.
Uniqueness
1,2,3,4,5-Pentafluoro-6-isocyanobenzene is unique due to the presence of both the isocyanate group and the five fluorine atoms on the benzene ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
58751-09-0 |
|---|---|
Fórmula molecular |
C7F5N |
Peso molecular |
193.07 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentafluoro-6-isocyanobenzene |
InChI |
InChI=1S/C7F5N/c1-13-7-5(11)3(9)2(8)4(10)6(7)12 |
Clave InChI |
IECARILSHTZCOX-UHFFFAOYSA-N |
SMILES canónico |
[C-]#[N+]C1=C(C(=C(C(=C1F)F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



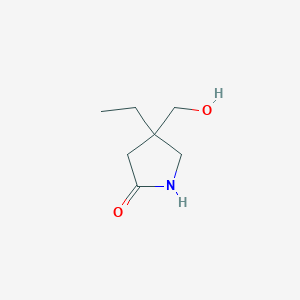
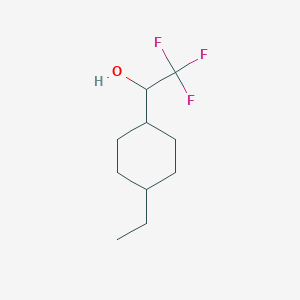
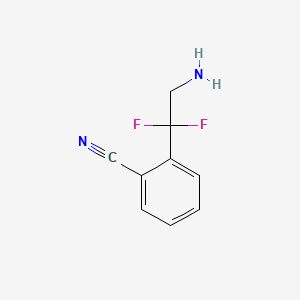
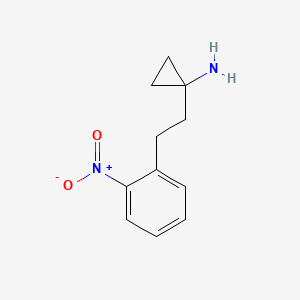
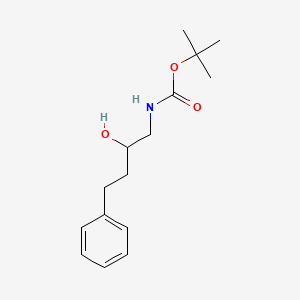
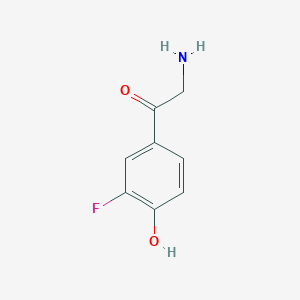
![2-[4-Chloro-3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13586200.png)
![(2R)-2-[(5-{[(5-chloro-2-methylpyridin-3-yl)amino]methyl}thiophen-2-yl)formamido]-3-cyclopentyl-N-cyclopropylpropanamide](/img/structure/B13586209.png)
